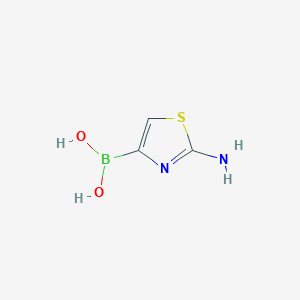
2-Fluoro-3-methylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methylphenyl Isothiocyanate is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to an isothiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylphenyl Isothiocyanate typically involves the reaction of 2-fluoro-3-methylphenylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-3-methylphenyl Isothiocyanate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form thiocyanates.
Reduction: Reduction reactions can lead to the formation of thioureas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Thiocyanates from oxidation reactions.
Thioureas from reduction reactions.
Substituted phenyl derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Fluoro-3-methylphenyl Isothiocyanate exerts its effects involves the interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas, which can further interact with biological molecules. The fluorine atom on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Allyl Isothiocyanate
Phenyl Isothiocyanate
3-Fluoro-2-methylphenyl Isothiocyanate
Eigenschaften
Molekularformel |
C8H6FNS |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-fluoro-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6FNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
AKNOKOHJLQFJBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)



![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)






![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


